Magnesium ionophore VI
Overview
Description
Magnesium ionophore VI, also known as ETH 5506 or 1,3,5-Tris [10- (1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene, is a lipophilic magnesium-selective ionophore . It has a molecular weight of 1033.47 and a molecular formula of C63H96N6O6 . It has sufficient selectivity for Mg2+ against the main interfering cations for serum measurements .
Molecular Structure Analysis
The Magnesium ionophore VI molecule contains a total of 180 bonds. There are 84 non-H bonds, 12 multiple bonds, 27 rotatable bonds, 6 double bonds, 6 aromatic bonds, 13 six-membered rings, 9 eight-membered rings, 3 secondary amides (aliphatic), and 3 tertiary amides (aliphatic) .
Chemical Reactions Analysis
While specific chemical reactions involving Magnesium ionophore VI are not detailed in the search results, it’s known that magnesium is quite active and reacts slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide, Mg(OH)2 . It combines easily with oxygen and at high temperatures reacts with such nonmetals as the halogens, sulfur, and even nitrogen .
Scientific Research Applications
Measurement of Ionized Magnesium in Biological Processes : Ionized magnesium (Mg++) is crucial in biological processes, and its measurement has gained attention due to its involvement in over 600 enzymatic reactions. Ionophore-based selective electrodes, such as those involving malondiamide subunits, have been developed for this purpose. These electrodes are used in analyzers for precision, linearity, and relative accuracy in Mg++ measurement, which is essential for patient care management (Filos & Okorodudu, 1995).
Clinical Applications of Ionized Magnesium Measurement : Ionized magnesium assays are increasingly requested in hospitals for various clinical applications. Potentiometric sensors using ionophores can determine ionized Mg and correct for co-existing electrolytes like calcium. This technology is employed in commercial blood analyzers for measuring ionized magnesium in blood samples, emphasizing its significance in clinical settings (Zhang, 2011).
Cellular Studies and Magnesium Manipulation : Research on Escherichia coli has shown that ionophores can be used to manipulate intracellular Mg2+ content. This is crucial for understanding the role of magnesium in cellular processes and can lead to insights into bacterial responses to environmental changes (Alatossava et al., 1985).
Role in Mitogenic Properties : Studies have indicated that ionophores like A23187, which transfers calcium and magnesium ions across biological membranes, play a role in mitogenesis in human lymphocytes. This highlights the potential of ionophores in research related to cell division and growth (Luckasen et al., 1974).
Ionophore-Based Therapeutic Research : Magnesium ionophores have been explored for therapeutic applications, such as enhancing cognition in experimental models. The ability of ionophores to modulate intracellular magnesium levels can be critical in developing treatments for neurological conditions (Bush, 2010).
Magnesium and Human Health : Magnesium plays a vital role in human health, being involved in numerous physiological functions. Understanding the regulation of Mg2+ homeostasis is crucial, and ionophores can be instrumental in this research, providing insights into various health conditions and treatments (de Baaij et al., 2015).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . The substance is not classified as hazardous .
properties
IUPAC Name |
N'-(1-adamantyl)-N-[5-[3,5-bis[5-[[3-[1-adamantyl(methyl)amino]-3-oxopropanoyl]amino]pentyl]phenyl]pentyl]-N'-methylpropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H96N6O6/c1-67(61-34-46-22-47(35-61)24-48(23-46)36-61)58(73)31-55(70)64-16-10-4-7-13-43-19-44(14-8-5-11-17-65-56(71)32-59(74)68(2)62-37-49-25-50(38-62)27-51(26-49)39-62)21-45(20-43)15-9-6-12-18-66-57(72)33-60(75)69(3)63-40-52-28-53(41-63)30-54(29-52)42-63/h19-21,46-54H,4-18,22-42H2,1-3H3,(H,64,70)(H,65,71)(H,66,72) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMHCQNFQKBJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(=O)NCCCCCC1=CC(=CC(=C1)CCCCCNC(=O)CC(=O)N(C)C23CC4CC(C2)CC(C4)C3)CCCCCNC(=O)CC(=O)N(C)C56CC7CC(C5)CC(C7)C6)C89CC1CC(C8)CC(C1)C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H96N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395137 | |
Record name | Magnesium ionophore VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1033.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium ionophore VI | |
CAS RN |
151058-38-7 | |
Record name | Magnesium ionophore VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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